molecular formula C10H17NO4 B3246857 L-Leucine, N-(1,3-dioxobutyl)- CAS No. 1803-64-1

L-Leucine, N-(1,3-dioxobutyl)-

Cat. No.: B3246857
CAS No.: 1803-64-1
M. Wt: 215.25 g/mol
InChI Key: IAGGSVVVSMQVOY-QMMMGPOBSA-N
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Description

L-Leucine, N-(1,3-dioxobutyl)- is a derivative of the essential amino acid L-leucine. This compound is characterized by the presence of a 1,3-dioxobutyl group attached to the nitrogen atom of the leucine molecule. L-leucine itself is a branched-chain amino acid that plays a crucial role in protein synthesis, muscle repair, and various metabolic processes. The modification with a 1,3-dioxobutyl group can potentially alter its chemical properties and biological activities, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine, N-(1,3-dioxobutyl)- typically involves the reaction of L-leucine with a 1,3-dioxobutylating agent under controlled conditions. One common method is the esterification of L-leucine with 1,3-dioxobutane-2,4-dione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

Industrial production of L-Leucine, N-(1,3-dioxobutyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

L-Leucine, N-(1,3-dioxobutyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The 1,3-dioxobutyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted leucine derivatives.

Scientific Research Applications

L-Leucine, N-(1,3-dioxobutyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular metabolism and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects in muscle repair and metabolic disorders.

    Industry: Used in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Leucine, N-(1,3-dioxobutyl)- involves its interaction with cellular pathways and molecular targets. The compound is believed to activate the mechanistic target of rapamycin (mTOR) signaling pathway, which plays a key role in regulating cell growth, protein synthesis, and metabolism. The 1,3-dioxobutyl group may enhance its ability to interact with specific receptors or enzymes, thereby modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    L-Leucine: The parent compound, essential for protein synthesis and muscle repair.

    N-Acetyl-L-Leucine: A modified form of L-leucine with potential therapeutic applications.

    L-Leucine Methyl Ester: Another derivative used in biochemical research.

Uniqueness

L-Leucine, N-(1,3-dioxobutyl)- is unique due to the presence of the 1,3-dioxobutyl group, which can significantly alter its chemical and biological properties. This modification may enhance its stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2S)-4-methyl-2-(3-oxobutanoylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-6(2)4-8(10(14)15)11-9(13)5-7(3)12/h6,8H,4-5H2,1-3H3,(H,11,13)(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGGSVVVSMQVOY-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601309235
Record name N-(1,3-Dioxobutyl)-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803-64-1
Record name N-(1,3-Dioxobutyl)-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,3-Dioxobutyl)-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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